molecular formula C7H13NO2 B6203027 6-(hydroxymethyl)-6-methylpiperidin-2-one CAS No. 127274-93-5

6-(hydroxymethyl)-6-methylpiperidin-2-one

Cat. No. B6203027
CAS RN: 127274-93-5
M. Wt: 143.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(hydroxymethyl)-6-methylpiperidin-2-one” likely belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(hydroxymethyl)-6-methylpiperidin-2-one” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Future Directions

The future directions for research on “6-(hydroxymethyl)-6-methylpiperidin-2-one” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on drug development and clinical trials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(hydroxymethyl)-6-methylpiperidin-2-one involves the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the amine group, alkylation of the protected amine, deprotection of the amine, and oxidation of the resulting alcohol to yield the desired ketone.", "Starting Materials": [ "2-methylpiperidine", "paraformaldehyde", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "iodomethane", "acetic anhydride", "sodium borohydride", "hydrogen peroxide", "acetic acid" ], "Reaction": [ "Protection of the amine group: 2-methylpiperidine is reacted with paraformaldehyde and hydrochloric acid to yield the corresponding iminium salt. This salt is then treated with sodium hydroxide to yield the protected amine.", "Alkylation of the protected amine: The protected amine is reacted with iodomethane and potassium carbonate to yield the corresponding alkylated amine.", "Deprotection of the amine: The protected amine is deprotected by treatment with acetic anhydride and sodium borohydride to yield the corresponding alcohol.", "Oxidation of the alcohol: The resulting alcohol is oxidized with hydrogen peroxide and acetic acid to yield the desired ketone, 6-(hydroxymethyl)-6-methylpiperidin-2-one." ] }

CAS RN

127274-93-5

Product Name

6-(hydroxymethyl)-6-methylpiperidin-2-one

Molecular Formula

C7H13NO2

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.